11h-Benz[bc]aceanthrylene
Description
Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) Research
Polycyclic Aromatic Hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. ontosight.ai These compounds are widespread environmental contaminants, primarily formed during the incomplete combustion of organic materials such as coal, oil, gas, and wood. mdpi.comiarc.fr The scientific community has long been interested in PAHs due to their diverse and complex chemical structures, which lead to a wide range of electronic properties and biological activities. ontosight.aiontosight.ai
11H-Benz[bc]aceanthrylene is a non-alternant PAH that fits within this broad research area. nih.gov It is classified as a medium molecular weight (MMW) PAH and is also known by the synonym 1,12-Methylenebenz(a)anthracene. nih.govmdpi.comlgcstandards.com Its fundamental properties have been a subject of study to better understand this particular class of compounds. nih.gov Solutions of the compound are noted to exhibit a greenish fluorescence. chemicalbook.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 202-94-8 | nih.gov |
| Molecular Formula | C₁₉H₁₂ | nih.gov |
| Molecular Weight | 240.3 g/mol | nih.gov |
| Physical Form | Pale Yellow Solid | chemicalbook.com |
| Melting Point | 122.7-123.1 °C | chemicalbook.com |
| IARC Classification | Group 3 | iarc.fr |
Significance of this compound as a Methylene-Bridged PAH
The defining structural feature of this compound is its nature as a methylene-bridged PAH. lookchem.comtandfonline.com Specifically, it can be described as a methylene-bridged derivative of benz[a]anthracene. lookchem.comacs.org This structural motif, where a CH₂ group links two parts of the aromatic system, is crucial as it significantly influences the molecule's chemical and physical properties. acs.org
Methylene-bridged PAHs are a notable subclass of polyarenes that are recognized as ubiquitous environmental pollutants. researchgate.net Research has indicated that these compounds can sometimes be found in higher concentrations in environmental samples than some more well-known PAHs. researchgate.net Their prevalence and known biological activity make them a priority for study. tandfonline.comacs.org The introduction of a methylene (B1212753) bridge into a parent PAH structure can increase its electrophilic reactivity. acs.org
The academic significance of this compound is underscored by its identification in various research contexts. For instance, it was unequivocally identified among the products from the laboratory-scale pyrolysis of catechol at 1000°C. tandfonline.comresearchgate.net Catechol is considered a model fuel representing aromatic components in coal, tobacco, and plant-based biomass, suggesting that this compound is formed during the combustion of these materials. tandfonline.com Furthermore, detailed studies on its reactivity, such as low-temperature protonation, have been conducted to understand its chemical behavior and charge delocalization, revealing that it is cleanly protonated at the C-6 position. acs.org An efficient synthesis for the compound using a double Friedel-Crafts cyclization approach has also been developed, facilitating further research. researchgate.netacs.org
Table 2: Examples of Methylene-Bridged PAHs Investigated in Research Studies
| Compound Name | Research Context | Reference |
|---|---|---|
| This compound | Identified in catechol pyrolysis products; stable ion studies. | tandfonline.comacs.org |
| 4H-Cyclopenta[def]phenanthrene | Identified in catechol pyrolysis products. | tandfonline.com |
| 4H-Cyclopenta[def]chrysene | Identified in catechol pyrolysis products. | tandfonline.com |
| 11H-Indeno[2,1,7-cde]pyrene | Identified in catechol pyrolysis products. | tandfonline.com |
| 4H-Benzo[def]cyclopenta[mno]chrysene | Identified in catechol pyrolysis products. | tandfonline.com |
| 1H-Benzo[ghi]cyclopenta[pqr]perylene | Identified in catechol pyrolysis products. | tandfonline.com |
| 5H-Benzo[b]cyclopenta[def]chrysene | Subject of stable arenium ion studies. | acs.org |
| 6H-Cyclopenta[ghi]picene | Subject of stable arenium ion studies. | acs.org |
Structure
3D Structure
Properties
IUPAC Name |
pentacyclo[14.2.1.02,7.09,18.012,17]nonadeca-1(18),2,4,6,8,10,12(17),13,15-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12/c1-2-7-16-13(4-1)10-15-9-8-12-5-3-6-14-11-17(16)19(15)18(12)14/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLKDBSYQYEZSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC3=C2C4=C1C5=CC=CC=C5C=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174042 | |
| Record name | 11H-Benz(bc)aceanthrylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202-94-8 | |
| Record name | 11H-Benz[bc]aceanthrylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11H-Benz(bc)aceanthrylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000202948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11H-Benz(bc)aceanthrylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 11h Benz Bc Aceanthrylene and Its Derivatives
Strategic Approaches to Molecular Construction
The synthesis of the 11H-Benz[bc]aceanthrylene framework is a notable challenge in organic chemistry, necessitating efficient methods for forming its intricate, fused-ring system.
The synthesis begins with a Diels-Alder reaction between 1,4-naphthoquinone (B94277) and a diene, followed by several transformations to construct a crucial precursor molecule. acs.org The pivotal step is the acid-catalyzed double intramolecular cyclization of a specific diacid precursor. acs.org This process efficiently constructs the final two rings of the this compound structure. The reduction of a spiro-bislactone intermediate to an aryl diacid is a critical preceding step, achieved in high yield using zinc and potassium hydroxide (B78521). acs.org
Key Steps in the Double Friedel-Crafts Synthesis:
Precursor Synthesis: Construction of an appropriate aryl diacid precursor.
Reduction Step: High-yield conversion of a lactone intermediate to the necessary diacid. acs.org
Cyclization: The double Friedel-Crafts reaction, typically acid-catalyzed, to form the final pentacyclic structure. acs.orgacs.org
This methodology stands out for its efficiency in creating the methylene-bridged framework characteristic of this compound. researchgate.net
Building upon the core aceanthrene structure, significant research has been dedicated to the synthesis of its substituted derivatives. researchgate.netgoogle.com These studies are essential for exploring how different functional groups affect the molecule's chemical and physical properties.
Methodologies for creating substituted anthracenes and aceanthrenes often involve multi-step sequences. Common strategies include:
Friedel-Crafts Reactions: A foundational method for attaching acyl or alkyl groups to the aromatic system. beilstein-journals.org
Reduction of Anthraquinones: A valuable technique where the reactive 9 and 10 positions are protected as a quinone, allowing for substitution on the outer rings before reduction to the anthracene (B1667546) core. beilstein-journals.org
Metal-Catalyzed Reactions: Modern cross-coupling reactions, often employing palladium catalysts, enable the precise introduction of various substituents. beilstein-journals.org
One specific study focused on the synthesis of 3-methyl-7-tosyloxy-8-bromoaceanthrene, showcasing a targeted approach to creating a multi-functionalized aceanthrene derivative. researchgate.netgoogle.com The synthesis of various other aceanthrene derivatives, such as aceanthrene green and its analogues, has also been explored, expanding the library of known compounds based on this core structure. uni-muenchen.deresearchgate.net
| Example of Substituted Analogue | Synthetic Focus | Reference |
| 3-methyl-7-tosyloxy-8-bromoaceanthrene | Targeted multi-step synthesis of a functionalized aceanthrene. | researchgate.netgoogle.com |
| 9,10-diacetoxyanthracenes | Single-step reduction of the corresponding anthraquinones. | beilstein-journals.org |
| 2,6-dialkoxyanthracenes | Single-step reduction of the corresponding anthraquinones. | beilstein-journals.org |
| Aceanthrene Green | Pigment synthesis via potassium hydroxide fusion of 1,9-anthracenedicarboxylic imide. | researchgate.net |
Mechanistic Investigations of this compound Formation
Understanding how this compound is formed, both intentionally in the lab and unintentionally in the environment, is crucial for assessing its impact.
The laboratory synthesis of this compound via the double Friedel-Crafts reaction proceeds through a series of well-defined intermediates. acs.org The mechanism involves the generation of electrophilic acylium ions from the diacid precursor under acidic conditions. These electrophiles then attack the electron-rich aromatic rings in a sequential intramolecular fashion to close the new rings.
The reaction pathway is designed to control the regioselectivity of the cyclization, ensuring the formation of the desired benz[bc]aceanthrylene isomer. The efficiency of this pathway is dependent on the precise structure of the starting diacid and the reaction conditions, such as the choice of acid catalyst and solvent. acs.org
This compound is recognized as a methylene-bridged PAH, a class of compounds commonly found in the byproducts of incomplete combustion. researchgate.netontosight.ai These compounds are ubiquitous environmental pollutants, detected in emissions from sources like fossil fuels, burning wood, and cigarette smoke. researchgate.netontosight.airesearchgate.net Their formation in such high-temperature environments proceeds through complex radical-based mechanisms, which differ significantly from controlled laboratory syntheses.
Proposed pathways for the formation of methylene-bridged PAHs during pyrolysis and combustion involve the reaction of smaller aromatic radicals and fragments. researchgate.net These mechanisms are thought to be important contributors to the presence of compounds like this compound in environmental samples. researchgate.net Occupational exposures to PAHs, including this compound, are a concern in industries such as coal gasification, aluminum production, and those involving coal tar. iarc.fr
Reactivity and Transformation Studies of 11h Benz Bc Aceanthrylene
Fundamental Chemical Reactivity and Reaction Mechanisms
The chemical behavior of 11H-benz[bc]aceanthrylene, a nonalternant polycyclic aromatic hydrocarbon (PAH) with a methylene (B1212753) bridge, is a subject of significant interest due to its relevance in understanding the structure-activity relationships of this class of compounds. nih.govacs.org Its unique electronic and structural features dictate its reactivity, particularly in the context of protonation and the formation of charged intermediates.
Protonation Studies and Arenium Ion Formation in Superacidic Media
In the presence of superacidic media, such as a mixture of fluorosulfonic acid (FSO3H) and sulfuryl chloride fluoride (B91410) (SO2ClF), this compound undergoes clean protonation to form a stable arenium ion. acs.org Low-temperature nuclear magnetic resonance (NMR) studies have been instrumental in elucidating the site of protonation and the structure of the resulting carbocation. nih.govacs.org
Specifically, at -70°C, this compound is protonated at the C-6 position, yielding the corresponding arenium ion (8H+) as a dark-red solution with a yield greater than 95%. acs.org The formation of this specific isomer is confirmed by Nuclear Overhauser Effect (NOE) enhancements observed between the newly formed methylene (CH2) group at the site of protonation and the protons at the C-5 and C-7 positions. acs.org Further structural confirmation comes from the NOE observed between the H-11 proton of the methano-bridge and the H-1 proton. acs.org
These studies are part of a broader investigation into the generation and characterization of persistent arenium ions from a series of large methylene-bridged PAHs. nih.govacs.org The protonation serves as a mimic reaction for the generation of biological electrophiles, providing insights into the initial steps of metabolic activation. nih.gov
Analysis of Charge Delocalization Modes in Reactive Intermediates
The stability and subsequent reactivity of the arenium ion of this compound are intrinsically linked to the delocalization of the positive charge across the polycyclic system. The mode of charge delocalization in the carbocation formed upon protonation has been assessed using detailed low-temperature 13C NMR spectroscopy. nih.govacs.org
The analysis of the change in 13C chemical shifts (Δδ 13C) upon protonation provides a map of the charge distribution. In the arenium ion of this compound (8H+), the positive charge is not uniformly distributed. The most deshielded proton is observed at the H-10 position, which is peri to the methano-bridge. acs.org
The pattern of charge delocalization is significantly influenced by factors such as the mode of benzannelation and the total number of annelated benzene (B151609) rings. acs.org In the case of 8H+, the charge delocalization path creates a biphenylium cation character in the A/C rings. acs.org This understanding of charge distribution is crucial as it can offer insights into the preferred sites of epoxidation and the potential ring-opening modes that would lead to similar charge delocalization paths in metabolic processes. acs.org
Oxidative and Metabolic Activation Pathways
The biological activity of many polycyclic aromatic hydrocarbons is contingent upon their metabolic activation to reactive electrophilic species. iarc.fr This process is a critical determinant of their potential to interact with cellular macromolecules and exert biological effects.
Formation of Electrophilic Intermediates (e.g., Dihydrodiol Epoxides, Quinones, Radical Cations)
The metabolic activation of PAHs like this compound generally proceeds through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. iarc.frcore.ac.uk This enzymatic conversion leads to the formation of various electrophilic intermediates. iarc.fr The primary pathway involves the formation of arene oxides, which are then hydrated by epoxide hydrolase to yield dihydrodiols. iarc.fr Subsequent oxidation of these dihydrodiols by CYP enzymes produces highly reactive dihydrodiol epoxides. iarc.frhpa.gov.tw
These dihydrodiol epoxides are considered the ultimate DNA-reactive metabolites of many PAHs. iarc.fr The formation of these electrophilic species is a key step, as they can form carbonium ions that readily react with nucleophilic sites on biological macromolecules. iarc.fr While specific studies detailing the formation of quinones and radical cations for this compound are not extensively available in the provided results, the general metabolic pathways for PAHs suggest these are also possible activation products. iarc.fr
Molecular Interactions with Biological Macromolecules Leading to Adduct Formation
The electrophilic intermediates generated during the metabolic activation of this compound can covalently bind to biological macromolecules such as DNA and proteins, forming adducts. iarc.frepa.gov The formation of DNA adducts is a critical event that can lead to mutations and potentially initiate carcinogenesis. iarc.frontosight.ai
The reactive dihydrodiol epoxides can form both stable and unstable adducts with DNA. iarc.fr The unstable adducts, often referred to as depurinating adducts, result from the formation of electrophilic carbonium ions. iarc.fr While direct evidence for this compound-DNA adducts is not detailed in the provided search results, the established mechanisms for PAHs strongly support this possibility. iarc.fr Biomonitoring of exposure to PAHs often includes the measurement of DNA and protein adducts, underscoring the importance of this pathway. epa.gov
The table below provides a summary of the key reactive species and their roles in the transformation of this compound.
| Reactive Species | Formation Pathway | Significance |
| Arenium Ion (8H+) | Protonation in superacidic media | Stable intermediate, allows for study of charge delocalization |
| Arene Oxides | Cytochrome P450 oxidation | Initial electrophilic intermediate in metabolic activation |
| Dihydrodiols | Hydration of arene oxides by epoxide hydrolase | Precursor to dihydrodiol epoxides |
| Dihydrodiol Epoxides | Cytochrome P450 oxidation of dihydrodiols | Ultimate DNA-reactive metabolites for many PAHs |
| Carbonium Ions | From opening of epoxide rings | Highly electrophilic species that form adducts with macromolecules |
Environmental Research Perspectives on 11h Benz Bc Aceanthrylene
Environmental Occurrence and Distribution
Detection in Combustion Products and Environmental Matrices
11H-Benz[bc]aceanthrylene is a methylene-bridged polycyclic aromatic hydrocarbon (PAH) that has been identified in various environmental samples. tandfonline.comtandfonline.com Like other PAHs, it is a product of incomplete combustion of organic materials. mdpi.comsemanticscholar.org Its presence has been confirmed in the byproducts of solid-fuel combustion, such as coal, wood, and biomass. tandfonline.com Specifically, it has been identified as a product of catechol pyrolysis, which serves as a model for the combustion of aromatic components in fuels like coal and tobacco. tandfonline.com
This compound is also found in complex mixtures such as coal tar, coal-tar pitch, and creosote (B1164894). iarc.frcdc.gov Coal tar creosote, a distillation product of coal tar, is comprised of at least 75% PAHs, including this compound or its isomers. cdc.gov It has been detected in air particulate matter in urban environments. For instance, studies have identified this compound in air samples from Stockholm, Sweden, and Limeira, Brazil. nih.gov
Furthermore, this compound has been found in environmental matrices such as soil and sediment, often bound to particulates. iarc.fr Its low water solubility and volatility mean it predominantly exists in a solid form in the environment. iarc.fr
Interactive Data Table: Detection of this compound in Various Matrices
| Matrix | Source/Event | Location | Reference |
| Air Particulate Matter | Urban Air | Stockholm, Sweden & Limeira, Brazil | nih.gov |
| Combustion Products | Catechol Pyrolysis | Laboratory Setting | tandfonline.com |
| Complex Mixtures | Coal Tar, Creosote | Industrial Products | iarc.frcdc.govcdc.gov |
| Soil and Sediment | General Environmental Contamination | Widespread | iarc.fr |
Sources and Pathways of Environmental Introduction
The primary sources of this compound in the environment are anthropogenic activities involving the incomplete combustion of organic materials. mdpi.comsemanticscholar.org These sources are widespread and include:
Industrial Processes: Operations such as coal gasification, coke production, and the use of coal tar and its derivatives are significant contributors. iarc.fr Wood preservation facilities using creosote are also a major source of contamination.
Fossil Fuel Combustion: The burning of fossil fuels for energy and transportation releases a variety of PAHs, including this compound, into the atmosphere. ontosight.ai
Biomass Burning: The combustion of wood and other plant-based biomass, both through natural events like forest fires and human activities like residential heating, introduces this compound into the environment. tandfonline.comcore.ac.uk
Tobacco Smoke: The pyrolysis of tobacco during smoking is another source of this compound. tandfonline.comontosight.ai
Once released, this compound can be transported through the atmosphere bound to particulate matter and subsequently deposited onto soil and water surfaces. mdpi.comiarc.fr Its persistence in soil and sediment is a key feature of its environmental distribution. iarc.fr
Environmental Fate and Transport Mechanisms
The environmental fate and transport of this compound are governed by its physicochemical properties, typical of a high molecular weight PAH. With low water solubility and low volatility, it has a strong tendency to adsorb to particulate matter in the air, soil, and sediment. iarc.fr This sorption to organic matter and soil particles significantly reduces its mobility and bioavailability. iarc.fr
In the atmosphere, this compound is predominantly found in the particulate phase. mdpi.com This association with airborne particles allows for long-range atmospheric transport before deposition via wet or dry processes. Once in terrestrial or aquatic environments, it tends to accumulate in soil and sediments. iarc.fr
The degradation of this compound in the environment is generally slow. iarc.fr Biotic degradation by microorganisms is a potential pathway, but the compound's complex structure and low bioavailability can limit the rate of this process. Abiotic degradation through photolysis can occur, but its significance is reduced when the compound is adsorbed to soil or sediment particles, shielding it from sunlight.
Advanced Strategies for Environmental Detection, Monitoring, and Remediation
The detection and monitoring of this compound in environmental samples require sophisticated analytical techniques due to its presence in complex mixtures and often at low concentrations. High-pressure liquid chromatography (HPLC) combined with diode-array ultraviolet-visible absorbance and mass spectrometric detection (HPLC/UV/MS) has been effectively used to identify and quantify this compound in pyrolysis products. tandfonline.com For air samples, a combination of liquid chromatography and gas chromatography/mass spectrometry (LC-GC/MS) has been employed. nih.gov
Environmental monitoring programs, such as British Columbia's Environmental Monitoring System (EMS), provide a framework for collecting and managing data on various contaminants, including PAHs, in water, air, and soil. gov.bc.ca Such systems are crucial for tracking the distribution and levels of this compound and other pollutants.
Remediation of sites contaminated with PAHs like this compound presents significant challenges. Given its persistence and sorption to soil, remediation strategies often focus on soil treatment. While specific remediation studies for this compound are not detailed in the provided results, general PAH remediation techniques that could be applicable include:
Bioremediation: Utilizing microorganisms to break down the contaminant.
Phytoremediation: Using plants to remove, degrade, or contain the contaminant.
Thermal Desorption: Heating the soil to volatilize the PAHs for collection and treatment.
Soil Washing: Using chemical solutions to extract the PAHs from the soil.
Research into the formation of PAHs during processes like biochar production indicates that controlling process conditions, such as using slow pyrolysis and increasing carrier gas flow, can minimize their formation. researchgate.net This suggests that pollution prevention strategies at the source can be an effective way to limit the environmental introduction of compounds like this compound.
Biological Activity and Health Implications of 11h Benz Bc Aceanthrylene
Assessment of Carcinogenic and Mutagenic Potentials
The capacity of 11H-Benz[bc]aceanthrylene to induce mutations and tumors has been evaluated through various experimental models. While data is not exhaustive, existing studies point towards a genotoxic and carcinogenic potential, particularly in skin tissues.
Direct in vitro genotoxicity data for this compound is limited in the public literature. However, the broader class of PAHs, to which it belongs, is generally known for genotoxic activity. iarc.fr Many PAHs require metabolic activation to become mutagenic, a process that converts them into reactive intermediates capable of damaging DNA. iarc.fr
Studies on closely related cyclopenta-fused PAHs provide valuable insights. For instance, aceanthrylene (B1216281) was found to be a potent mutagen in the Ames Salmonella plate incorporation assay, particularly in strain TA100 after metabolic activation with an S9 fraction. nih.gov This suggests the compound primarily induces frameshift mutations. nih.gov Another related compound, benz[l]aceanthrylene, was shown to be mutagenic and clastogenic (causing chromosome aberrations) in the in vitro mouse lymphoma assay. nih.gov Given the structural similarities, it is plausible that this compound shares these mutagenic characteristics, likely acting as an indirect mutagen that requires metabolic processing to exert its genotoxic effects.
In vivo studies have provided more direct evidence of the carcinogenic potential of this compound. The compound has demonstrated tumorigenic activity in mouse skin initiation-promotion models. chemicalbook.comnih.gov In one such study, female CD-1 mice were treated with multiple subdoses of this compound followed by promotion with 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.gov This experiment resulted in the development of skin papillomas, indicating that the compound acts as a tumor initiator. nih.gov
Conversely, a study involving a single subcutaneous injection of this compound in mice did not yield conclusive evidence of carcinogenicity under the tested conditions. chemicalbook.comiarc.fr After 539 days, only one mouse out of 15 had developed tumors, which included a pulmonary adenoma. iarc.fr The International Agency for Research on Cancer (IARC) has classified this compound in Group 3, "not classifiable as to its carcinogenicity to humans," based on the available, limited evidence. iarc.fr
Table 1: Summary of In Vivo Carcinogenicity Studies on this compound
| Animal Model | Route of Administration | Dosing Regimen | Duration | Key Findings | Reference |
|---|---|---|---|---|---|
| Female CD-1 Mice | Dermal (initiation-promotion) | Total doses of 0.5, 2.0, and 4.0 µmol, followed by TPA promotion | 20 weeks (promotion) | Induced skin papillomas, demonstrating tumor-initiating activity. | nih.gov |
| Mice (strain unspecified) | Subcutaneous injection | Single dose of 1 mg in tricaprylin | 539 days | Negative result; one mouse developed a pulmonary adenoma, but no control group was used. | iarc.fr |
Mechanistic Insights into Biological Interactions and Cellular Responses
Understanding the molecular mechanisms by which this compound interacts with cellular components is key to characterizing its health risks. The primary mechanism for PAH-induced carcinogenicity involves metabolic activation into DNA-reactive metabolites. iarc.fr
Like other PAHs, this compound is believed to undergo metabolic activation to exert its carcinogenic effects. The general pathway for PAHs involves enzymatic conversion to dihydrodiols and then to highly reactive diol epoxides. iarc.fr These electrophilic metabolites can then form covalent bonds with cellular macromolecules, most importantly DNA, creating DNA adducts. iarc.frre-place.be The formation of these adducts can lead to misreplication of DNA, resulting in mutations in critical genes, such as the TP53 tumor suppressor gene and KRAS proto-oncogene, which is a key step in the initiation of cancer. iarc.fr
For methylene-bridged PAHs like this compound, alternative activation pathways may also exist. researchgate.netacs.org One proposed mechanism involves the oxidation of the methylene (B1212753) bridge itself to a benzylic alcohol, which can then be converted into a reactive sulfate (B86663) ester capable of forming a carbocation that reacts with DNA. acs.org Studies on the closely related benz[j]aceanthrylene have shown it is metabolically activated via two distinct routes: the classic bay-region diol-epoxide pathway and a cyclopenta-ring oxide pathway, with the former being more significant. nih.gov This dual-pathway activation leads to the formation of multiple DNA adducts, highlighting the complex metabolic processing these compounds undergo. nih.gov
To facilitate risk assessment of complex PAH mixtures found in the environment, the concept of relative potency factors (RPFs) has been developed. These factors compare the carcinogenic potency of an individual PAH to that of the well-characterized and potent carcinogen, benzo[a]pyrene (B130552) (BaP), which is assigned an RPF of 1.
Table 2: Comparative Potency of this compound and Related PAHs
| Compound | Relative Potency Factor (RPF) (relative to Benzo[a]pyrene = 1) | Reference |
|---|---|---|
| Benzo[a]pyrene (BaP) | 1 | mdpi.com |
| This compound | 0.05 | core.ac.uk |
| Benz[a]anthracene | 0.1 | nih.gov |
| Benz[j]aceanthrylene | 60 | mdpi.com |
| Dibenzo[a,l]pyrene | 30 | mdpi.com |
Advanced Analytical Techniques in 11h Benz Bc Aceanthrylene Research
Spectroscopic Characterization Methodologies
Spectroscopy is a cornerstone in the analysis of 11H-Benz[bc]aceanthrylene, providing fundamental insights into its molecular structure and electronic properties. Techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and fluorescence spectroscopy are routinely utilized. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound. Early reports of its NMR spectral data were provided by Ray and Harvey in 1983. iarc.fr
More detailed mechanistic investigations have been conducted using high-field NMR to study the behavior of this PAH in superacidic media. In a notable study, the protonation of this compound with fluorosulfonic acid (FSO₃H) in a sulfuryl chloride fluoride (B91410) (SO₂ClF) solution was examined at low temperatures. nih.gov The analysis of the resulting arenium ion using 500 MHz NMR spectroscopy revealed that protonation occurs cleanly and preferentially at the C-6 position. nih.gov
The structural assignment of the carbocation was supported by specific Nuclear Overhauser Effect (NOE) enhancements. NOE effects were observed between the newly formed methylene (B1212753) (CH₂) group at the protonation site and the protons at positions H-5 and H-7. Further spatial correlations were detected between the bridgehead proton H-11 and the H-1 proton. These detailed NMR studies are crucial for understanding the charge delocalization and reactivity of the molecule, providing insights into the behavior of electrophiles in its potential biological metabolites. nih.gov
Table 1: Selected ¹H NMR Observational Data for Protonated this compound
| Feature | Observation | Significance |
| Site of Protonation | C-6 | Indicates the most basic carbon atom in the aromatic system. nih.gov |
| Most Deshielded Proton | H-10 (δ 8.87) | Its significant downfield shift is attributed to its peri-relationship with the methano-bridge. nih.gov |
| NOE Enhancement 1 | Between CH₂ (at C-6) and H-5/H-7 | Confirms the site of protonation and the spatial proximity of these protons. nih.gov |
| NOE Enhancement 2 | Between H-11 and H-1 | Provides further evidence for the overall structure and conformation. nih.gov |
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are key techniques for both the qualitative and quantitative analysis of this compound, owing to its nature as a conjugated aromatic system. The UV/Vis spectrum of the compound has been formally reported, providing a characteristic fingerprint for its identification. iarc.fr Research has shown that the UV spectra of methylene-bridged PAHs, including this compound, generally resemble those of their parent benzenoid PAHs but exhibit a bathochromic (red) shift of the p-band by 5 to 12 nm. tandfonline.com
The compound is known to be fluorescent, a property common to many PAHs. nih.gov Solutions of this compound are noted to possess a distinct greenish fluorescence. chemicalbook.com This intrinsic fluorescence is highly sensitive and specific, making it valuable for quantitative trace analysis.
Studies have investigated the fluorescence emission behavior of this compound in various organic solvents of differing polarities. researchgate.net Furthermore, its fluorescence can be selectively quenched by agents like nitromethane. This quenching effect, which follows a dynamic mechanism, has been studied in solvents such as toluene (B28343) and acetonitrile. researchgate.net Such selective quenching phenomena are useful in analytical methods designed to differentiate between various classes of PAHs in complex mixtures. researchgate.net
Mass Spectrometry and Chromatographic Separation Techniques
The analysis of this compound, particularly in environmental or pyrolysis samples, necessitates the coupling of high-resolution separation techniques with sensitive detection methods. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary separation methods, while Mass Spectrometry (MS) serves as the detector. nih.govtandfonline.com
HPLC coupled with UV and MS detectors (HPLC/UV/MS) has been successfully used for the unequivocal identification of this compound in the pyrolysis products of catechol. tandfonline.com These analyses have employed various separation conditions, including the use of different octadecylsilica columns and multiple mobile phase compositions, demonstrating the robustness of HPLC for its separation from a complex matrix. tandfonline.com
GC-MS is another standard method for the analysis of PAHs. nih.govrestek.com For compounds like this compound, typical GC-MS methods involve injection into an instrument with an injector temperature set around 280 °C, using high-purity helium as the carrier gas. mdpi.com To achieve the low detection limits required for environmental monitoring, the mass spectrometer is often operated in Selective Ion Monitoring (SIM) mode, which enhances sensitivity by monitoring only for the specific mass-to-charge ratio (m/z) of the target analyte and its characteristic fragments. restek.comgov.bc.ca The molecular ion [M]⁺ for this compound would be observed at an m/z of approximately 240.3. nih.gov
Computational Chemistry and Theoretical Modeling Approaches for Electronic Structure and Reactivity
Computational chemistry provides a theoretical framework to understand and predict the properties of this compound. These theoretical models are invaluable for complementing experimental findings and guiding further research into the molecule's electronic structure and chemical reactivity.
Theoretical calculations have been instrumental in investigating its reaction mechanisms. For instance, in the study of its protonation, the semi-empirical AM1 method was used to calculate the energies of potential carbocation intermediates. nih.gov These calculations predicted that protonation at the C-6 position would yield the most stable carbocation, a finding that was subsequently confirmed by experimental NMR data. nih.gov This synergy between theoretical prediction and experimental verification is a powerful paradigm in modern chemical research.
Public databases also contain a variety of computed properties for this compound, derived from theoretical models. nih.gov These provide estimates for physicochemical properties that are critical for understanding its environmental fate and transport.
Table 2: Selected Computed Properties of this compound
| Property | Computed Value | Source |
| Molecular Weight | 240.3 g/mol | PubChem nih.gov |
| Exact Mass | 240.093900383 Da | PubChem nih.gov |
| XLogP3-AA | 5.7 | PubChem nih.gov |
| Chemical Formula | C₁₉H₁₂ | PubChem nih.gov |
Emerging Research Applications and Future Directions for 11h Benz Bc Aceanthrylene
Applications in Bioimaging and Biomedical Research Initiatives
The inherent optical properties of 11H-Benz[bc]aceanthrylene make it a candidate for specialized applications in life sciences research. Its capacity to exhibit a noticeable greenish fluorescence when dissolved is a key attribute. chemicalbook.comlookchem.com This intrinsic fluorescence suggests potential utility in bioimaging, where such compounds can be used as probes for labeling and tracking cellular components. ontosight.ai Studies have specifically investigated the fluorescence emission behavior of this compound in various organic solvents, which is fundamental for developing it as a molecular probe. researchgate.netgrafiati.com
In the realm of biomedical research, this compound has been a subject of investigation primarily within the context of chemical carcinogenesis. As a member of the methylene-bridged class of PAHs, which are recognized environmental pollutants, understanding its biological activity is crucial. tandfonline.comresearchgate.net Research has focused on evaluating its tumor-initiating activity. One study using a mouse skin model found that this compound gave positive results in an initiation-promotion test. chemicalbook.com A comparative bioassay on female CD-1 mice evaluated the tumor-initiating capabilities of 1,12-methylenebenz[a]anthracene (an alternative name for the compound). nih.gov The results indicated that this methylene-bridged derivative of benz[a]anthracene contributes to the genotoxicity of environmental PAHs. nih.gov These biomedical studies are critical for understanding the structure-activity relationships within this specific class of hydrocarbons.
Potential in Optoelectronic Materials Science and Device Development
The unique electronic structure and optical properties of this compound have positioned it as a compound of interest for materials science, particularly in the field of optoelectronics. ontosight.ai Its planar, unsaturated ring system is conducive to π-electron delocalization, a critical feature for organic electronic materials. Researchers are exploring its potential for use in the development of organic light-emitting diodes (OLEDs) and organic solar cells. ontosight.ai
The promise of this molecular architecture is supported by research on related compounds. For instance, studies on other complex PAH isomers have demonstrated promising semiconducting properties, indicating their potential in organic electronics applications. researchgate.net The inclusion of this compound in technical indices of PAHs relevant to optoelectronics and chemical sciences further underscores its perceived value in the development of advanced materials. govinfo.gov While direct application in commercial devices has not been realized, the fundamental properties of the molecule provide a strong basis for future research into its role in next-generation electronic components.
Contributions to Fundamental Organic Chemistry and Advanced Materials Research
This compound serves as an important model compound in fundamental organic chemistry, particularly for the study of methylene-bridged PAHs. tandfonline.comresearchgate.net Its synthesis and reactivity provide valuable insights into the chemical behavior of non-alternant, cyclopenta-fused aromatic systems. nih.gov
A significant contribution to synthetic organic chemistry was the development of an efficient, double Friedel-Crafts cyclization method to produce the this compound skeleton. researchgate.netacs.org This synthetic route offers a practical approach to accessing this and related bridged polyarenes for further study. tandfonline.com
From a physical organic chemistry perspective, the compound has been instrumental in studying reactivity and charge delocalization. nih.gov Detailed investigations into the low-temperature protonation of this compound have shown that it cleanly forms a stable arenium ion. acs.org The use of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy has allowed researchers to map the charge delocalization within the resulting carbocation, revealing how the methylene (B1212753) bridge directs electrophilic attack and influences the electronic structure. nih.govacs.org This fundamental knowledge of structure-activity relationships is essential for the rational design of advanced organic materials with tailored electronic and optical properties.
Q & A
Q. What spectroscopic methods are used to characterize 11H-Benz[bc]aceanthrylene, and how are they applied?
- Methodological Answer : The compound is characterized using nuclear magnetic resonance (NMR) and ultraviolet-visible (UV/VIS) spectroscopy. NMR identifies structural features by analyzing proton and carbon environments, while UV/VIS detects electronic transitions in conjugated systems. For example, UV/VIS spectra of this compound show absorption maxima at specific wavelengths, correlating with its aromatic π-system. Melting points (120.5–123°C) are also critical for purity assessment, with discrepancies attributed to crystallization conditions or impurities .
Q. What are the fluorescence properties of this compound, and how are they measured experimentally?
- Methodological Answer : Fluorescence intensity () is measured at an emission wavelength of 389 nm using a fluorimeter. Observed values (e.g., ) are corrected for inner-filter effects using absorption coefficients () and correction factors (). For this compound, and yield a corrected intensity () of 339.5 cm⁻¹. These steps ensure accurate quantification in solvent systems .
Q. How is the melting point of this compound determined, and what factors influence variability?
- Methodological Answer : Melting points are measured via differential scanning calorimetry (DSC) or capillary methods. Reported values range from 120.5–121°C to 123°C, with variability arising from sample purity (e.g., HPLC purity >99%), heating rate, or polymorphic forms. Consistent recrystallization protocols and purity validation (e.g., HPLC) minimize discrepancies .
Advanced Research Questions
Q. How can researchers design in vivo studies to assess the carcinogenic potential of this compound?
- Methodological Answer : A dermal initiation-promotion assay in mice is a standard approach. For example:
- Dose groups : 0.5, 2.0, and 4.0 µmol total doses applied in acetone over 10 subdoses.
- Promotion : 2.5 µg TPA (12-O-tetradecanoylphorbol-13-acetate) thrice weekly for 20 weeks.
- Endpoints : Tumor incidence (e.g., 75–90% in treated groups) and histopathology. Controls (acetone alone) are critical for baseline comparison. Statistical analysis (e.g., χ² test) evaluates dose-response relationships .
Q. What methodologies are employed to analyze environmental levels of this compound in particulate matter?
- Methodological Answer : Liquid chromatography-gas chromatography/mass spectrometry (LC-GC/MS) is used for quantification in air PM samples. For example:
- Sample preparation : PM extraction via sonication in dichloromethane.
- Detection limits : Achieved at pg/m³ levels (e.g., 1.57–30.2 pg/m³ in urban air).
- Validation : Spiked recovery tests and comparison with internal standards (e.g., deuterated analogs) ensure accuracy. This method is adaptable for this compound despite being validated for benz[j]aceanthrylene .
Q. How should conflicting evidence regarding the carcinogenicity of this compound be addressed in risk assessment?
- Methodological Answer : Discrepancies (e.g., high tumor incidence in mice vs. "inadequate evidence" per IARC ) require:
- Dose-response analysis : Assess if tumor rates plateau at higher doses (e.g., 90% in mid- and high-dose groups).
- Mechanistic studies : Evaluate metabolic activation (e.g., cyclopenta-ring oxidation) and DNA adduct formation.
- Replication : Cross-validation in independent labs using standardized protocols. Weight-of-evidence frameworks integrate data quality and study design .
Q. What metabolic pathways are involved in the activation of cyclopenta-fused PAHs like this compound?
- Methodological Answer : Cyclopenta-ring oxidation by cytochrome P450 enzymes generates reactive epoxides (e.g., 1,2-oxide derivatives). Key steps:
- In vitro models : Rat liver microsomes or HepG2 cells expose the compound to metabolic conditions.
- Metabolite identification : LC-MS/MS detects dihydrodiols (e.g., 1,2-diols) and epoxides.
- Genotoxicity assays : Comet assay or γH2AX foci quantify DNA damage. Comparative studies with benzo[a]pyrene reveal potency differences (e.g., 12.5–33.3× higher DNA damage ) .
Q. How does the structural configuration of cyclopenta-fused PAH isomers affect their biological activity and toxicity?
- Methodological Answer : Isomer-specific metabolic activation (e.g., benz[j]aceanthrylene vs. benz[l]aceanthrylene) influences toxicity. Methods include:
- Stereochemical analysis : X-ray crystallography or computational modeling predicts reactive sites.
- Comparative genotoxicity : Bacterial reverse mutation (Ames test) and mammalian cell assays.
- Structure-activity relationships (SAR) : Correlate cyclopenta-ring position with tumorigenicity (e.g., bay-region vs. non-bay-region epoxides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
